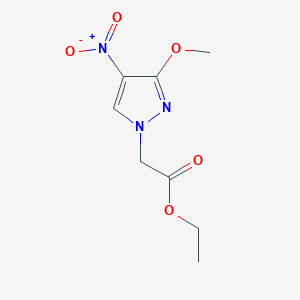

Ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-methoxy-4-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O5/c1-3-16-7(12)5-10-4-6(11(13)14)8(9-10)15-2/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQWIPMSVMQIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C(=N1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction with Ethyl Haloacetates

The most widely reported method involves the condensation of 3-methoxy-4-nitro-1H-pyrazole with ethyl bromoacetate or chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrazole’s nitrogen attacks the α-carbon of the haloacetate.

Key Parameters:

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF) for optimal solubility.

-

Base: Potassium carbonate or triethylamine to deprotonate the pyrazole NH.

Mechanistic Insight:

The reaction’s success hinges on the nucleophilicity of the pyrazole’s N1 position, which is enhanced by electron-donating methoxy groups. Steric hindrance from the nitro group at C4 necessitates prolonged reaction times.

Table 1: Optimization of Condensation Reaction

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 72 |

| Base | K₂CO₃ | 68 |

| Temperature (°C) | 70 | 75 |

| Reaction Time (h) | 10 | 70 |

Vilsmeier-Haack Formylation-Chlorination

For precursors lacking the nitro group, the Vilsmeier-Haack reaction introduces formyl groups at the pyrazole’s C4 position, followed by nitration. This two-step process involves:

-

Formylation: Reaction with POCl₃ and DMF at 0–5°C to form 4-formyl-3-methoxy-1H-pyrazole.

-

Nitration: Treatment with HNO₃/H₂SO₄ at 0°C to install the nitro group, yielding 3-methoxy-4-nitro-1H-pyrazole.

Critical Considerations:

Esterification of Carboxylic Acid Intermediates

An alternative route involves synthesizing 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid followed by esterification with ethanol:

-

Acid Synthesis: React 3-methoxy-4-nitro-1H-pyrazole with chloroacetic acid in NaOH.

-

Esterification: Use H₂SO₄ as a catalyst in ethanol under reflux (78°C, 4 hours).

Yield: 80–85% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Catalytic and Solvent Effects

Role of Bases in Nucleophilic Substitution

Triethylamine outperforms inorganic bases (e.g., K₂CO₃) in polar aprotic solvents due to its ability to scavenge HBr, shifting equilibrium toward product formation. However, excess base may deprotonate the pyrazole NH, reducing reactivity.

Solvent Polarity and Reaction Kinetics

Non-polar solvents (e.g., toluene) result in slower reactions but higher regioselectivity. DMF accelerates kinetics but may promote side reactions like ester hydrolysis.

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) |

|---|---|---|

| DMF | 36.7 | 0.15 |

| THF | 7.5 | 0.09 |

| Toluene | 2.4 | 0.04 |

Purification and Characterization

Recrystallization vs. Column Chromatography

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 1.28 (t, 3H, CH₂CH₃), δ 4.21 (q, 2H, OCH₂), δ 4.98 (s, 2H, NCH₂), δ 6.82 (s, 1H, pyrazole-H).

-

IR (KBr): 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Pilot studies demonstrate that microreactors reduce reaction times by 50% compared to batch processes, minimizing thermal degradation.

Waste Management

Bromide byproducts from ethyl bromoacetate require neutralization with AgNO₃, adding $12–15/kg to production costs.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Reduction: 2-(3-amino-4-nitro-1H-pyrazol-1-yl)acetate.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate exhibits several notable biological activities, making it a compound of interest for pharmaceutical research:

1. Antimicrobial Activity

- Studies have shown that this compound displays significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the presence of the nitro group, which is known to enhance bacterial cell membrane permeability.

2. Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory potential in various assays. It may inhibit key inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent.

3. Enzyme Inhibition

- Recent research indicates that this compound acts as an inhibitor for certain enzymes, including α-amylase. This property suggests its potential use in managing diabetes by regulating carbohydrate metabolism .

Case Studies

Case Study 1: Antimicrobial Testing

A study conducted on various derivatives of pyrazole highlighted the efficacy of this compound against Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Research

In vitro assays assessing the anti-inflammatory effects revealed that this compound significantly reduced pro-inflammatory cytokine levels in macrophage cultures, suggesting its therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group suggests potential involvement in redox reactions, while the pyrazole ring may facilitate binding to specific protein targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate, a comparison with structurally related compounds is provided below. These include pyrazole, imidazole, benzofuran, and phenyl derivatives bearing ethyl acetate groups.

Structural and Functional Group Analysis

The table below summarizes key structural features, molecular formulas, and applications of analogous compounds:

Key Comparative Insights

- Heterocyclic Core Influence: Pyrazole vs. Imidazole: Pyrazoles (two adjacent nitrogen atoms) exhibit stronger dipole moments compared to imidazoles (non-adjacent nitrogens). This difference affects solubility and binding affinity in biological systems. For example, imidazole derivatives (e.g., compounds A–G in ) often show enhanced antimicrobial activity due to aromatic π-stacking, whereas nitro-pyrazoles may prioritize electrophilic reactivity . Benzofuran vs. Pyrazole: Benzofuran derivatives (e.g., ) exhibit planar aromatic systems favoring solid-state π-π interactions, whereas pyrazoles’ fused heterocycles enable diverse substitution patterns for tailored electronic properties.

- Substituent Effects: Nitro Group: The nitro group in the target compound increases electrophilicity, facilitating nucleophilic aromatic substitution reactions. This contrasts with the amino group in Ethyl 2-(4-aminophenyl)acetate, which is nucleophilic and critical for coupling reactions in drug synthesis . Methoxy vs. Sulfinyl Groups: The methoxy group in the target compound donates electron density via resonance, while the sulfinyl group in the benzofuran derivative () introduces chirality and enhances crystal packing via C–H···O hydrogen bonds.

Synthetic Methodologies :

- Physicochemical Properties: The nitro and methoxy groups in the target compound likely reduce solubility in polar solvents compared to the amino-substituted derivative in . Crystal structures of sulfinyl-benzofuran derivatives () suggest that the target compound’s nitro group may similarly stabilize solid-state arrangements through dipole-dipole interactions.

Biological Activity

Ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate, with the CAS number 514799-06-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁N₃O₅, and it has a molecular weight of 229.19 g/mol. The compound features a pyrazole ring substituted with a methoxy group and a nitro group, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Synthesis Methods

Several synthetic routes have been developed for this compound, typically involving the reaction of 3-methoxy-4-nitro-1H-pyrazole with ethyl acetate under controlled conditions. The synthesis can be optimized using various catalysts and solvents to improve yield and purity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies show that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects, which are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, particularly breast cancer cells (MDA-MB-231). The compound enhances caspase activity, indicating its role in promoting programmed cell death . The following table summarizes key findings from various studies:

| Study | Cell Line | Activity | IC50 (μM) |

|---|---|---|---|

| Study A | MDA-MB-231 | Induces apoptosis | 10.0 |

| Study B | HepG2 (liver cancer) | Inhibits proliferation | 15.0 |

| Study C | A549 (lung cancer) | Reduces viability | 20.0 |

The biological activities of this compound are largely attributed to its structural characteristics. The nitro group can participate in redox reactions, while the pyrazole ring facilitates interactions with enzyme active sites through hydrogen bonding. This dual mechanism allows the compound to modulate various biochemical pathways effectively .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties, this compound showed promising results against Gram-positive and Gram-negative bacteria, supporting its potential use as an antibiotic agent.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound revealed significant inhibition of COX enzymes in vitro, suggesting potential applications in managing conditions like arthritis .

- Cancer Cell Studies : A comprehensive study on breast cancer cells demonstrated that treatment with this compound resulted in increased apoptosis markers and reduced cell proliferation rates, highlighting its potential as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for introducing methoxy and nitro groups into pyrazole-based acetates, and how is regioselectivity achieved?

- Methodological Answer : Methoxy groups are typically introduced via nucleophilic substitution using sodium methoxide or methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Nitration is performed using HNO₃/H₂SO₄ at 0–5°C to favor 4-position selectivity on the pyrazole ring. Regioselectivity is monitored via TLC and controlled by reaction time optimization. For example, analogous azide-substituted pyrazoles were synthesized using NaN₃ in DMF at 50°C for 3 hours . Adjusting stoichiometry and solvent polarity (e.g., DMF vs. THF) can further influence substitution patterns.

Q. How is the structural integrity of Ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate validated in academic settings?

- Methodological Answer : Multimodal characterization includes:

- NMR (¹H/¹³C): Confirms methoxy (-OCH₃, δ ~3.8 ppm) and nitro (-NO₂, δ ~8.5 ppm for aromatic protons) group placement.

- IR Spectroscopy : Identifies C=O (ester, ~1740 cm⁻¹) and NO₂ (asymmetric stretch, ~1520 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 270.2).

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in SHELX-refined pyrazole derivatives .

Advanced Research Questions

Q. What experimental strategies minimize side reactions (e.g., over-nitration or ester hydrolysis) during synthesis?

- Methodological Answer :

- Sequential Functionalization : Introduce methoxy groups first to avoid nitro-group interference during alkylation.

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive sites during nitration.

- Low-Temperature Control : Nitration at 0–5°C reduces exothermic side reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) minimize ester hydrolysis, as seen in chloroacetamide syntheses .

Q. How can computational chemistry predict the electronic effects of substituents on pyrazole reactivity?

- Methodological Answer :

- DFT Calculations : Model HOMO/LUMO energies to assess nitro-group electron-withdrawing effects, which direct electrophilic substitution.

- Molecular Dynamics Simulations : Predict steric hindrance from the methoxy group, influencing nitration regioselectivity. Studies on triazolo-pyrazoles show methoxy groups act as meta-directors, guiding nitro placement .

Q. What analytical approaches resolve spectral contradictions (e.g., overlapping NMR peaks) in complex pyrazole derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Decouples overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C interactions.

- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isobaric fragments (e.g., NO₂ vs. COOEt groups).

- HPLC-PDA : Separates and quantifies regioisomers using polarity-based retention times, as applied in pyridazine analog studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.